Ethyl 3-(2-nitrophenylamino)butanoate

Description

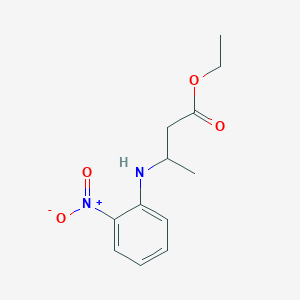

Ethyl 3-(2-nitrophenylamino)butanoate is a nitro-substituted aromatic ester with the molecular formula C₁₂H₁₆N₂O₄. Its structure features a nitro group (-NO₂) at the ortho position of the phenyl ring, conjugated with an amino group (-NH-) linked to a butanoate ester. This compound is primarily utilized in synthetic organic chemistry as an intermediate for heterocyclic compounds, such as oxazoloquinolines and imidazole derivatives . The nitro group enhances electrophilicity, making it reactive in cyclization and substitution reactions, while the ester moiety provides solubility in polar aprotic solvents like ethyl acetate or acetone .

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

ethyl 3-(2-nitroanilino)butanoate |

InChI |

InChI=1S/C12H16N2O4/c1-3-18-12(15)8-9(2)13-10-6-4-5-7-11(10)14(16)17/h4-7,9,13H,3,8H2,1-2H3 |

InChI Key |

FBXRRLNVDPBNSS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)NC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Ethyl 3-(2-nitrophenylamino)butanoate and related compounds:

Physical Properties and Stability

- Volatility: this compound exhibits lower volatility compared to simpler esters like ethyl hexanoate (peak 9 in ), which is lost during repeated washings due to higher vapor pressure . The nitro and amino groups increase molecular weight and intermolecular hydrogen bonding, reducing volatility.

- Thermal Stability : The trifluoro-substituted analog () demonstrates superior thermal stability due to the electron-withdrawing effect of fluorine atoms, whereas the target compound may decompose at temperatures >140°C during prolonged reactions .

Research Findings and Key Insights

- Synthetic Yield: Cyclization of this compound yields ~70–85% oxazoloquinolines under PPA catalysis, outperforming analogs lacking nitro groups (e.g., hydroxy derivatives yield <50%) .

- Chromatographic Behavior : The compound’s UV absorbance at ~300 nm (due to nitro conjugation) allows detection in acetone, whereas ethyl acetate’s end absorption limits its use for low-wavelength UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.